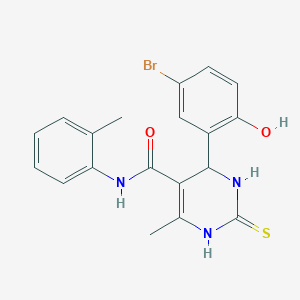![molecular formula C18H19BrN2O2S B5226946 N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B5226946.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. Glutaminase is an important enzyme that converts glutamine to glutamate, and it plays a crucial role in cancer cell metabolism. BPTES has been studied extensively for its potential as an anticancer drug, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide binds to the active site of glutaminase, preventing it from converting glutamine to glutamate. This leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. As a result, cancer cells are unable to grow and proliferate, leading to cell death.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has been shown to reduce the levels of glutamate and other amino acids in cancer cells. N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for glutaminase, with little or no effect on other enzymes. However, N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has some limitations as well. It is relatively unstable and can degrade over time, which can affect its efficacy. In addition, N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has poor solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide. One area of interest is the development of more stable and water-soluble analogs of N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide that can be used in a wider range of experiments. Another area of interest is the investigation of the potential of N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide as a combination therapy with other anticancer drugs. Finally, further studies are needed to better understand the mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide and its effects on cancer cells.
Méthodes De Synthèse
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by reaction with 4-bromoaniline and then with thiourea. Other methods include the reaction of 4-bromoaniline with 4-butoxybenzoyl isothiocyanate, or the reaction of 4-bromoaniline with 4-butoxybenzoyl chloride followed by reaction with ammonium thiocyanate.
Applications De Recherche Scientifique
N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has been extensively studied for its potential as an anticancer drug. Studies have shown that N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide can selectively inhibit glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-2-3-12-23-16-10-4-13(5-11-16)17(22)21-18(24)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMSYJJEUYEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5226877.png)
![2-[(2-methyl-8-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5226883.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2,4-dimethoxybenzamide](/img/structure/B5226888.png)
![3-amino-2-(4-isobutoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5226894.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B5226895.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5226912.png)
![2-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5226914.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5226920.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![(2R*,6S*)-4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5226949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)